Product packaging for Armillarin(Cat. No.:CAS No. 83329-14-0)

Armillarin

Cat. No.: B1218365
CAS No.: 83329-14-0
M. Wt: 414.5 g/mol
InChI Key: ISKWRTCZWOXOOF-GNMVUSIZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Armillarin is a bioactive phenolic compound isolated from the medicinal mushroom Armillaria mellea . This compound has garnered significant interest in biomedical research for its potent anti-leukemic activity. Studies demonstrate that this compound inhibits cell proliferation and induces apoptosis in human leukemia cells, including AML HL-60 and CML K562 cell lines, with reported IC50 values in the low micromolar range (e.g., 10.8 μM for HL-60 cells) . Its proposed mechanism of action involves triggering the intrinsic apoptotic pathway, characterized by the activation of executioner caspases and the characteristic nuclear and chromatin condensation seen in apoptotic cells . Research-grade this compound is offered to support ongoing investigations into novel chemotherapeutic agents. Its potential applications extend to probing cell death mechanisms and exploring natural product-based cancer therapies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O6 B1218365 Armillarin CAS No. 83329-14-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83329-14-0

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

[(2R,2aS,4aS,7aS,7bR)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate

InChI

InChI=1S/C24H30O6/c1-13-6-16(29-5)8-18(26)20(13)21(27)30-19-11-23(4)17-10-22(2,3)9-14(17)7-15(12-25)24(19,23)28/h6-8,12,14,17,19,26,28H,9-11H2,1-5H3/t14-,17+,19-,23-,24+/m1/s1

InChI Key

ISKWRTCZWOXOOF-GNMVUSIZSA-N

SMILES

CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C=O)O)C)O)OC

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@H]4[C@@H]3CC(C4)(C)C)C=O)O)C)O)OC

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C=O)O)C)O)OC

Other CAS No.

88642-93-7

Synonyms

armillarin

Origin of Product

United States

Structural Elucidation and Chemical Characterization of Armillarin and Its Analogues

Spectroscopic Techniques for Structural Determination

Spectroscopic methods play a crucial role in the identification and structural determination of organic compounds like Armillarin. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the molecular structure, functional groups, and fragmentation patterns physicsandmathstutor.comlibretexts.orgdrawellanalytical.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the arrangement of atoms within a molecule rsc.org. Both 1D and 2D NMR techniques, such as ¹H NMR and ¹³C NMR, have been extensively applied in the structural elucidation of this compound and its related compounds capes.gov.brpsu.edu. Analysis of chemical shifts, coupling constants, and correlation signals in NMR spectra provides detailed information about the different types of protons and carbons present, their electronic environments, and their connectivity. These data are essential for assembling the complete molecular structure.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in deducing its elemental composition and structural subunits physicsandmathstutor.comchem-bio.infoscienceready.com.au. High-resolution mass spectrometry (HR-MS), including techniques like high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), has been utilized in the characterization of this compound and its analogues to determine their exact mass and confirm their molecular formulas researchgate.netresearchgate.net. The fragmentation patterns observed in MS experiments offer further insights into the connectivity of different parts of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds when exposed to infrared radiation physicsandmathstutor.comlibretexts.orgdrawellanalytical.com. UV-Vis spectroscopy, on the other hand, provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems and chromophores, by measuring its absorption of ultraviolet and visible light drawellanalytical.comresearchgate.netjasco-global.commsu.edu. Both IR and UV-Vis spectroscopy have contributed to the characterization of this compound by providing characteristic spectral data that support the presence of specific functional groups and structural features, such as carbonyl groups and aromatic rings capes.gov.brpsu.edu.

X-ray Crystallography for Absolute Configuration

While spectroscopic methods provide detailed structural information, determining the absolute configuration of chiral centers within a molecule often requires X-ray crystallography, particularly single-crystal X-ray diffraction analysis researchgate.netmit.eduresearchgate.net. This technique analyzes the diffraction pattern of X-rays passing through a single crystal of the compound to determine the precise arrangement of atoms in three dimensions, including the stereochemistry at chiral centers researchgate.netmit.edu. X-ray crystallography has been employed to establish the absolute configuration of certain sesquiterpenoid aryl esters from Armillaria, providing crucial stereochemical information that complements the data obtained from spectroscopic methods capes.gov.brmdpi.compsu.edunih.gov.

Structural Classification of this compound: Sesquiterpenoid Aryl Esters

This compound is classified as a sesquiterpenoid aryl ester mdpi.comimsc.res.inrsc.orgresearchgate.net. This classification highlights its hybrid nature, consisting of a sesquiterpene core and an aryl ester moiety researchgate.net. Sesquiterpenoids are a class of terpenes composed of three isoprene (B109036) units, typically having a molecular formula of C₁₅H₂₄ nih.gov. The sesquiterpenoid core in this compound is derived from the protoilludane skeleton, a tricyclic structure characteristic of many compounds found in the Armillaria genus mdpi.com. The aryl ester component is typically an orsellinic acid derivative researchgate.net. This combination of a sesquiterpene alcohol esterified with an aromatic acid is a defining feature of this compound and related melleolides researchgate.net.

Identification and Characterization of this compound Derivatives and Related Compounds

The Armillaria genus is known to produce a diverse array of sesquiterpenoid aryl esters, many of which are structurally related to this compound mdpi.comrsc.orgresearchgate.netpensoft.net. The identification and characterization of these derivatives and related compounds have been crucial for understanding the biosynthetic pathways in Armillaria species and exploring the range of chemical structures produced by these fungi researchgate.net. Compounds such as armillaridin, melleolides (e.g., melleolide E), armillane, armillaricin, armillaribin, and armillarinin (B165931) have been isolated and characterized using similar spectroscopic and crystallographic techniques as those applied to this compound mdpi.comrsc.orgresearchgate.netresearchgate.netnih.govresearchgate.nettandfonline.comnih.govmdpi.com. These related compounds often share the protoilludane sesquiterpene core but differ in the nature and position of substituents on both the sesquiterpene and the aryl moieties, leading to a variety of structural analogues mdpi.comresearchgate.netresearchgate.net. Their characterization involves detailed analysis of their spectral data and comparison with known compounds to determine the specific structural variations.

Protoilludane-Type Sesquiterpenoids

Protoilludane sesquiterpenoids are a class of fifteen-carbon compounds derived from three isoprenoid units, characterized by an annulated 5/6/4-ring system. ctdbase.orgmdpi.comresearchgate.net this compound itself is classified as a sesquiterpenoid. nih.gov These compounds are almost exclusively produced by fungi. researchgate.net Structural variations within protoilludanes can include the presence or absence of double bonds within the ring system, with unsaturated derivatives further categorized by the position of the double bond, such as Δ²´⁴-protoilludene and Δ²´³-protoilludene scaffolds. researchgate.net Common modifications observed in protoilludane derivatives include hydroxylations at positions C-1, C-3, C-4, and C-5 of the terpene core. researchgate.net

This compound has a molecular formula of C₁₅H₂₂O₃ and a molecular weight of 250.33 g/mol . nih.gov It has been described as (+)-Armillarin, with a specific IUPAC name reflecting its defined stereochemistry. nih.gov

Melleolides and Their Analogues

Melleolides are a significant group of sesquiterpenoids found in Armillaria species. nih.govresearchgate.net They are characterized by a protoilludane alcohol core esterified with orsellinic acid or one of its derivatives. researchgate.netnih.gov This ester linkage is a key feature defining the melleolide class. hmdb.cafoodb.cahmdb.ca The structural diversity within melleolides arises from variations in the protoilludane skeleton, the nature of the esterifying aromatic acid, and the position of the ester bond, which can involve the 5-OH or 1-OH group of the protoilludane derivative. researchgate.net

Examples of melleolides include Melleolide F (C₂₃H₃₀O₆, Molecular Weight 402.5 g/mol ) and Melleolide (C₂₃H₂₈O₆, Molecular Weight 400.5 g/mol ). nih.govnih.gov Melleolide D is another analogue, with a structure characterized by a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3,6,6,7b-tetramethyl-cyclobuta[e]indene moiety. hmdb.ca Melleolides can also exist as dimers, such as bismelleolides, and can be substituted with fatty acids. researchgate.net

Structural elucidation of melleolides has been achieved through various spectroscopic methods, including 1D and 2D NMR spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), with ROESY spectral analysis used for determining relative configurations. researchgate.net Absolute configurations have been determined through crystal structures and comparison of Electronic Circular Dichroism (ECD) spectra. researchgate.net

Here is a table summarizing some chemical properties of selected melleolides:

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CID
MelleolideC₂₃H₂₈O₆400.5 nih.gov158276 nih.gov
Melleolide FC₂₃H₃₀O₆402.5 nih.gov10787295 nih.gov
ArmillarilinC₂₄H₃₀O₇430.5 nih.gov21126389 nih.gov
Melleolide MC₂₃H₂₉ClO₇466.96 (Average Mass) naturalproducts.net

Armillaricin and Armillaridin

Armillaricin and Armillaridin are sesquiterpenoid aromatic esters isolated from Armillaria mellea. researchgate.netcapes.gov.br Their structures were identified through spectral analysis, including UV, IR, ¹H-NMR, ¹³C-NMR, and MS, as well as chemical degradation and X-ray crystallography. researchgate.netcapes.gov.br

Armillaricin has a molecular formula of C₂₄H₂₉ClO₅ and a molecular weight of 432.9 g/mol . nih.govuni.lu It is described as a benzoate (B1203000) ester and a sesquiterpenoid. nih.gov Its IUPAC name is (3-formyl-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl) 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate. nih.govuni.luthegoodscentscompany.com

Armillaridin has a molecular formula of C₂₄H₂₉ClO₆ and a molecular weight of 448.9 g/mol . nih.govthegoodscentscompany.comuni.lu Like Armillaricin, it is also classified as a sesquiterpenoid and a benzoate ester. nih.gov Its IUPAC name is [(2R,2aS,4aS,7aS,7bR)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate. nih.govthegoodscentscompany.comuni.lu

Here is a table summarizing some chemical properties of Armillaricin and Armillaridin:

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CID
ArmillaricinC₂₄H₂₉ClO₅432.9 nih.govuni.lu131752426 nih.govuni.lu
ArmillaridinC₂₄H₂₉ClO₆448.9 nih.govthegoodscentscompany.comuni.lu51351607 nih.govuni.luplantaedb.com

These compounds, this compound, melleolides, armillaricin, and armillaridin, represent a chemically diverse group of sesquiterpenoids found in Armillaria species, with structures characterized by a protoilludane core often esterified with substituted benzoic acid derivatives.

Biosynthetic Pathways and Enzymatic Mechanisms of Armillarin

Precursor Compounds and Initial Biosynthetic Steps

The assembly of the Armillarin molecule begins with the synthesis of its two fundamental building blocks: a sesquiterpene alcohol derived from farnesyl diphosphate and an aromatic component derived from orsellinic acid. researchgate.net

The initial step in the formation of the sesquiterpene core of this compound is the cyclization of the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP). researchgate.netnih.govnih.gov This reaction is catalyzed by a specific sesquiterpene cyclase, protoilludene synthase, which is encoded by the Pro1 gene. researchgate.net The enzyme converts the linear FPP molecule into the tricyclic hydrocarbon skeleton, 6-protoilludene. researchgate.net This cyclization is a critical, pathway-committing step that directs metabolic flow towards the production of the entire family of protoilludene-type aryl esters, including this compound. researchgate.net Subsequent enzymatic modifications, such as hydroxylations catalyzed by cytochrome P450 monooxygenases, occur on the protoilludene scaffold before its esterification. researchgate.netresearchgate.net

The aromatic portion of this compound is orsellinic acid (OA) or one of its derivatives. researchgate.net Orsellinic acid is a classic tetraketide, a type of polyketide compound. researchgate.netnih.gov This aromatic precursor can undergo further modifications, such as chlorination and methoxylation, which contribute to the structural diversity of the melleolide family. researchgate.net In the case of this compound, a key modification is the monochlorination of the orsellinic acid moiety, a reaction that occurs after the ester linkage to the sesquiterpene alcohol has been formed. researchgate.netnih.gov

Biotechnological Approaches for Modulating this compound Production

The elucidation of the this compound/melleolide biosynthetic pathway and the identification of its corresponding gene cluster have opened avenues for biotechnological manipulation to enhance production or generate novel derivatives. nih.govresearchgate.net Metabolic engineering and synthetic biology offer powerful tools to achieve these goals. lbl.govmdpi.com

A primary strategy involves the heterologous expression of key biosynthetic genes in well-characterized microbial hosts like Escherichia coli or Saccharomyces cerevisiae. lbl.gov For instance, the genes for the protoilludene synthase (Pro1) and various tailoring enzymes, such as the cytochrome P450 hydroxylases, can be introduced into a host organism engineered to produce high levels of the precursor farnesyl diphosphate. nih.govlbl.gov This approach allows for the controlled production of specific melleolide intermediates and can facilitate the characterization of individual enzyme functions. The successful heterologous production of the five Armillaria halogenases in E. coli for in vitro characterization serves as a proof-of-concept for this approach. asm.org

Combinatorial biosynthesis represents another exciting frontier. By expressing genes from the this compound pathway in combination with tailoring enzymes from other natural product pathways, it may be possible to create novel, "unnatural" melleolides with potentially improved or unique biological activities. lbl.gov The modular nature of these pathways provides a rich toolkit for generating chemical diversity through metabolic engineering. nih.govresearchgate.net

Biotechnological StrategyDescriptionPotential Outcome
Heterologous Expression Transferring and expressing Armillaria biosynthetic genes (e.g., Pro1, P450s) in a microbial host like S. cerevisiae.Scalable production of this compound or its precursors; facilitates enzyme characterization.
Pathway Engineering in Native Host Overexpression of key genes or deletion of competing pathway genes in Armillaria species.Increased yield and titer of this compound; simplified product profile.
Combinatorial Biosynthesis Combining tailoring enzymes from the this compound pathway with enzymes from other pathways in a heterologous host.Generation of novel melleolide analogs with potentially new activities.
In Vitro Biocatalysis Using purified, heterologously expressed enzymes (e.g., ArmH1-H5) to perform specific chemical transformations on isolated substrates.Controlled synthesis of specific, modified compounds for structure-activity relationship studies.

Biological Activities and Molecular Mechanisms of Armillarin in in Vitro and Pre Clinical Models

Antineoplastic and Cytotoxic Activities

Armillarin and its related compounds have demonstrated notable antineoplastic and cytotoxic activities against various cancer cell lines. These effects are primarily attributed to the induction of programmed cell death, known as apoptosis, and the inhibition of cellular proliferation.

A significant body of research has focused on Armillarikin, a compound structurally related to this compound. Studies have shown that Armillarikin induces apoptosis in human hepatocellular carcinoma (HCC) cells, including Huh7, HA22T, and HepG2 cell lines, as well as in human leukemia cells. researchgate.netnih.govnih.gov This pro-apoptotic activity is characterized by a series of distinct molecular events.

The induction of apoptosis by Armillarikin is mediated through the activation of the caspase cascade, a family of cysteine proteases that play a crucial role in programmed cell death. researchgate.netnih.gov Immunoblotting analyses have revealed that treatment with Armillarikin leads to the activation of initiator caspases, including procaspase-8 and procaspase-9, as well as the executioner caspase, procaspase-3. nih.gov The activation of these caspases is a critical step in the apoptotic pathway, leading to the cleavage of various cellular substrates and ultimately, cell death. journal-aquaticscience.com The pan-caspase inhibitor, Z-VAD-fmk, has been shown to inhibit Armillarikin-induced apoptosis, further confirming the central role of the caspase cascade in this process. nih.govnih.gov

The mitochondrion plays a central role in the regulation of apoptosis, and its integrity is crucial for cell survival. Armillarikin has been observed to induce a collapse of the mitochondrial transmembrane potential in human hepatocellular carcinoma cells. nih.govnih.gov This disruption of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. researchgate.net This loss of mitochondrial integrity is a significant contributor to the apoptotic effects of Armillarikin. researchgate.netnih.gov

The generation of reactive oxygen species (ROS) is another critical mechanism implicated in the pro-apoptotic activity of Armillarikin. nih.gov Studies have demonstrated that Armillarikin treatment leads to an increase in intracellular ROS levels in human hepatocellular carcinoma cells. nih.gov The role of ROS in mediating apoptosis is underscored by the finding that ROS scavengers can inhibit Armillarikin-induced apoptotic cell death. nih.gov This suggests that the generation of oxidative stress is a key upstream event that contributes to the subsequent activation of the apoptotic cascade. nih.gov

Cell Line Compound Observed Effect
Human hepatocellular carcinoma (Huh7, HA22T, HepG2)ArmillarikinInduction of apoptosis, collapse of mitochondrial transmembrane potential, activation of procaspase-3, -8, and -9, and increased ROS generation. nih.govnih.gov
Human leukemia cellsArmillarikinROS-mediated apoptosis. nih.gov

In addition to inducing apoptosis, Armillarikin has been shown to inhibit the proliferation of cancer cells. This inhibitory effect is often associated with the regulation of the cell cycle, the series of events that lead to cell division and duplication. Research indicates that Armillarikin can induce cell cycle arrest, a mechanism that prevents cancer cells from progressing through the cell cycle and dividing. nih.gov Specifically, immunoblotting has shown an upregulation of apoptosis- and cell cycle arrest-related phospho-histones in response to Armillarikin treatment, suggesting a direct impact on the machinery that governs cell cycle progression. nih.gov

Cell Line Compound Effect on Cell Cycle Molecular Markers
Human hepatocellular carcinomaArmillarikinCell cycle arrestUpregulation of cell cycle arrest-related phospho-histones. nih.gov

The antineoplastic effects of compounds like this compound and Armillarikin are often linked to their ability to modulate critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis. While specific pathways modulated by this compound are still under investigation, the pro-apoptotic activities of the related compound Armillarikin, involving caspase activation and mitochondrial disruption, suggest an interplay with key signaling cascades. nih.govnih.gov Dysregulation of pathways such as the PI3K/Akt and MAPK signaling pathways is a common feature of many cancers, and these pathways are often targeted by anti-cancer agents. nih.govnih.govresearchgate.net The observed effects of Armillarikin on apoptosis and cell cycle suggest that it may exert its influence by modulating one or more of these critical intracellular signaling networks. Further research is needed to delineate the precise signaling pathways targeted by this compound and its analogs.

Modulation of Intracellular Signaling Pathways

NF-κB Pathway Inhibition

The direct inhibition of the Nuclear Factor-kappa B (NF-κB) pathway by the isolated compound this compound is not extensively detailed in current preclinical models. However, research into the bioactive components of Armillaria mellea, the mushroom from which this compound is derived, provides insight into potential mechanisms. Studies on polysaccharides isolated from A. mellea have shown that they can exert anti-inflammatory effects by suppressing NF-κB activation. researchgate.net In lipopolysaccharide (LPS)-stimulated macrophages, treatment with these polysaccharides reversed the degradation of IκB, an inhibitor of NF-κB. researchgate.net This action prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. researchgate.netanygenes.com This suppression of NF-κB is suggested to be a key mechanism behind the anti-inflammatory properties of A. mellea extracts. researchgate.net While these findings pertain to polysaccharides from the fungus, they point to a potential area of investigation for this compound's own activity.

MAPK Signaling Pathway Modulation

Direct modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by this compound is an area that requires further investigation. The MAPK pathway, which includes key kinases like ERK, p38, and JNK, is a crucial regulator of cellular processes such as proliferation and differentiation and is often dysregulated in cancer. nih.govnih.govmdpi.com While numerous natural products have been shown to exert their anticancer effects by modulating this pathway, specific studies detailing this compound's direct interaction with MAPK components are not prominent in the available research. nih.govnih.gov A network pharmacology analysis of an ethanol (B145695) extract from Armillaria ostoyae identified MAPK3 as a potential core target, suggesting that compounds within the extract may influence this pathway to inhibit gastric cancer progression. mdpi.com However, the specific contribution of this compound to this effect was not isolated.

PI3K/AKT and JAK/STAT Pathway Interactions

The interaction of this compound with the PI3K/AKT and JAK/STAT signaling pathways has been primarily explored through studies of extracts from mushrooms of the Armillaria genus. A network pharmacology and molecular docking analysis of an ethanol extract from liquid-cultured Armillaria ostoyae mycelia (AOME) identified the PI3K/AKT and JAK/STAT pathways as significant targets in its mechanism against gastric cancer. mdpi.comnih.gov The study suggested that the complex mixture of compounds within the AOME, which could include this compound among others, may inhibit the proliferation of gastric cancer cells by modulating these critical signaling cascades that regulate cell survival, growth, and immune response. mdpi.comnih.govbio-rad-antibodies.comjdermis.com However, studies focusing specifically on the isolated this compound compound are needed to confirm its direct role and efficacy in modulating these pathways.

Studies on Specific Cancer Cell Lines (e.g., Hepatocellular Carcinoma, Leukemia, Gastric Cancer)

This compound and its related compound Armillarikin have demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines in preclinical studies.

Hepatocellular Carcinoma (HCC): Armillarikin has been shown to be cytotoxic against multiple human HCC cell lines, including Huh7, HA22T, and HepG2. nih.govnih.gov The mechanism involves inhibiting cancer cell growth in a time- and dose-dependent manner. nih.gov Key molecular events include the induction of apoptosis, characterized by the collapse of the mitochondrial transmembrane potential and the formation of sub-G1 chromosomal DNA. nih.govnih.gov This apoptotic process is mediated by the generation of reactive oxygen species (ROS) and involves the activation of caspase-8, caspase-9, and caspase-3. nih.govnih.govresearchgate.net

Leukemia: Initial discoveries of Armillarikin's bioactivity noted its cytotoxicity in human leukemia cells. nih.govnih.gov Further research has confirmed its benefits in both human acute myeloid leukemia and chronic myeloid leukemia cell lines. researchgate.net Similar to its effects on HCC cells, Armillarikin inhibits cell growth, induces apoptosis, decreases mitochondrial potential, and activates caspases-8, -9, and -3 in leukemia cells. researchgate.net

Gastric Cancer: Research on gastric cancer has primarily involved extracts from Armillaria. An ethanol extract of Armillaria ostoyae mycelia (AOME) was shown to inhibit the growth of MGC-803 gastric cancer cells. nih.govnih.gov Additionally, crude polysaccharide fractions from Armillaria mellea have demonstrated antiproliferative potential against the AGS gastric cancer cell line. mdpi.complu.mxresearchgate.net These findings suggest that compounds from Armillaria, including potentially this compound, could play a role in suppressing gastric cancer progression. nih.govnih.gov

Cancer TypeCell Line(s)Compound/Extract TestedKey Research FindingsCitations
Hepatocellular CarcinomaHuh7, HA22T, HepG2ArmillarikinInhibited cell growth; induced apoptosis via ROS generation; caused mitochondrial collapse; activated caspases-3, -8, and -9. nih.govnih.govresearchgate.net
LeukemiaHuman myeloid leukemia cell linesArmillarikinInhibited cell growth; induced apoptosis; decreased mitochondrial potential; activated caspases-3, -8, and -9. nih.govresearchgate.net
Gastric CancerMGC-803Armillaria ostoyae ethanol extractInhibited cancer cell growth. nih.govnih.gov
Gastric CancerAGSArmillaria mellea polysaccharide fractionShowed antiproliferative potential. mdpi.complu.mxresearchgate.net

Anti-inflammatory Properties and Mechanisms

Compounds derived from Armillaria mellea, including its polysaccharides, have demonstrated notable anti-inflammatory properties in preclinical models. mdpi.complu.mxresearchgate.net An ethanol extract of Armillariella mellea showed potent anti-inflammatory activity by inhibiting the release of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated human monocytic (THP-1) cells. nih.gov Similarly, polysaccharide fractions from A. mellea were found to inhibit pro-inflammatory enzymes such as lipoxygenase and cyclooxygenase. mdpi.complu.mx These activities suggest a basis for the traditional use of this fungus in treating inflammatory-related conditions. nih.gov

Cytokine and Chemokine Release Modulation (e.g., TNF-α, MCP-1)

The anti-inflammatory effects of Armillaria mellea constituents are linked to their ability to modulate the secretion of key cytokines and chemokines. Polysaccharides from A. mellea have been shown to significantly suppress the release of Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1) in macrophages stimulated with lipopolysaccharide (LPS). nih.gov Furthermore, sulfated polysaccharides from the fungus exhibited even more effective inhibition of TNF-α and Interleukin-6 (IL-6) secretions. researchgate.net An ethanol extract of Armillariella mellea also significantly decreased the transcription of various proinflammatory cytokines in THP-1 cells. nih.gov This regulation of critical inflammatory signaling molecules is a key component of the mushroom's bioactivity.

Inflammatory Signaling Pathway Interventions

The primary mechanism for the anti-inflammatory effects observed with Armillaria mellea extracts and its polysaccharides appears to be the intervention in crucial inflammatory signaling pathways. The suppression of the NF-κB pathway is a central finding. researchgate.netnih.gov Polysaccharides from A. mellea were found to reverse the LPS-induced degradation of IκB in macrophages, which is a critical step in activating NF-κB. researchgate.net By preventing NF-κB activation, these compounds inhibit the downstream expression of a host of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. researchgate.netnih.gov This modulation of the NF-κB signaling cascade is likely responsible for the observed reduction in inflammatory mediators. researchgate.netnih.gov

Antioxidant Efficacy and Mechanisms

Extracts of Armillaria mellea have demonstrated notable antioxidant properties through various in vitro assays. These properties are generally attributed to the synergistic effects of the mushroom's diverse phytochemicals, including phenolic compounds and flavonoids. While this compound is suggested to contribute to these effects, specific studies quantifying its independent antioxidant activity are not extensively detailed in the available literature.

The capacity to neutralize harmful free radicals is a key measure of antioxidant efficacy. Studies on different extracts of Armillaria mellea have consistently shown significant free radical scavenging activity.

DPPH Radical Scavenging: Methanolic extracts from the fruiting bodies of Armillaria mellea have been shown to inhibit 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals by 45%, with an IC50 value of 6.448 mg/cm³, indicating a high antioxidant potential. researchgate.net Hydromethanolic extracts also demonstrated DPPH scavenging ability with an EC50 value of 452.6 ± 2.7 µg/mL. researchgate.netnih.gov In another study, various extracts (crude, boiled, and ethanolic) showed potent DPPH radical scavenging activity, with IC50 values of 106.25, 92.1, and 107.07 μg/ml, respectively. researchgate.net

Superoxide (B77818) Radical Scavenging: Extracts from submerged cultures of A. mellea exhibited a dose-dependent superoxide radical scavenging ability. nih.gov

Hydroxyl Radical Scavenging: Ethanolic extracts of A. mellea basidiocarps were found to be the most effective in scavenging hydroxyl radicals, with an IC50 value of 36.3 μg/ml. researchgate.net

These findings suggest that compounds within Armillaria mellea, likely including this compound, are effective hydrogen or electron donors, a mechanism central to neutralizing free radicals. researchgate.netmdpi.com

Extract/Compound SourceAssayResult (IC50/EC50)Reference
Methanolic Extract (Fruiting Bodies)DPPH Scavenging6.448 mg/cm³ researchgate.net
Hydromethanolic ExtractDPPH Scavenging452.6 ± 2.7 µg/mL researchgate.netnih.gov
Ethanolic ExtractHydroxyl Radical Scavenging36.3 µg/ml researchgate.net
Boiled ExtractDPPH Scavenging92.1 µg/ml researchgate.net

The ability to chelate pro-oxidant metal ions, such as ferrous iron (Fe²⁺), is another important antioxidant mechanism, as these ions can catalyze the formation of highly reactive hydroxyl radicals. mdpi.com

Research indicates that extracts from Armillaria mellea possess metal-chelating properties. An ethanolic extract proved to be particularly efficient in ferrous ion chelation, with an EC50 value of 67.93 ± 0.35 μg/mL. researchgate.netnih.gov This suggests that compounds within the mushroom can form stable complexes with metal ions, thereby preventing them from participating in oxidative reactions. mdpi.com The melanized outer cortex of Armillaria rhizomorphs has also been shown to adsorb and accumulate high concentrations of metal ions like Fe, Al, Zn, and Cu from the soil, a property linked to the chelating capabilities of melanin (B1238610). researchgate.net

Oxidative stress arises from an imbalance between free radical production and the body's antioxidant defenses, leading to cellular damage. bba.md This damage can be quantified by measuring various oxidative stress markers.

In pre-clinical models of aging induced by D-galactose, administration of an Armillaria mellea polysaccharide (AMP-N-a-1) demonstrated a significant ability to combat oxidative stress. nih.gov The study observed the following effects in the brain tissue of treated mice compared to the untreated model group:

Increased Antioxidant Enzyme Activity: The activities of key endogenous antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT), were significantly increased. nih.gov

Decreased Nitric Oxide Levels: The content of nitric oxide (NO), which can contribute to oxidative damage at high levels, was significantly decreased. nih.gov

These results indicate that bioactive components of Armillaria mellea can bolster the endogenous antioxidant defense system and mitigate the accumulation of damaging reactive species. nih.gov

BiomarkerEffect of A. mellea Polysaccharide TreatmentSignificanceReference
Superoxide Dismutase (SOD)Significantly IncreasedEnhances endogenous antioxidant defense nih.gov
Catalase (CAT)Significantly IncreasedEnhances endogenous antioxidant defense nih.gov
Nitric Oxide (NO)Significantly DecreasedReduces oxidative/nitrosative stress nih.gov

Neurobiological Activities in Animal Models

The antioxidant capabilities of Armillaria mellea constituents are closely linked to their potential neuroprotective activities. Oxidative stress is a key pathological factor in the progression of neurodegenerative diseases. nih.gov

Studies using animal models of cognitive impairment have shown that polysaccharides from Armillaria mellea can improve learning and memory. In a mouse model of aging, treatment with an A. mellea polysaccharide (AMP-N-a-1) led to significant enhancements in cognitive performance. nih.govnih.gov The mechanism is believed to be multifaceted, involving the regulation of monoamine neurotransmitters in the brain. Specifically, the polysaccharide treatment was found to:

Decrease the levels of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA). nih.govnih.gov

Increase the levels of 5-hydroxytryptamine (5-HT). nih.govnih.gov

Furthermore, the treatment promoted the proliferation of neurons in the hippocampal dentate gyrus, a brain region critical for memory formation. nih.govnih.gov In a separate study on an Alzheimer's disease mouse model, a polysaccharide fraction (AMPSc) improved performance in behavioral tests such as the autonomic activity test, rotarod test, and water maze test, indicating enhanced cognitive and motor functions. nih.gov

Protecting neurons from apoptosis (programmed cell death) and oxidative damage is a critical strategy in combating neurodegenerative conditions. Polysaccharides from Armillaria mellea (AMPSc) have demonstrated significant neuroprotective effects in both in vitro and in vivo models of Alzheimer's disease. nih.gov

In mouse hippocampal neuronal cells (HT22), the polysaccharide fraction inhibited the accumulation of intracellular reactive oxygen species (ROS), prevented the activation of caspase-3 (a key executioner enzyme in apoptosis), and suppressed nuclear apoptosis. nih.gov In an Alzheimer's mouse model, the administration of AMPSc reduced the rate of apoptosis and mitigated oxidative damage within the hippocampus. nih.gov These findings provide strong evidence that components of A. mellea can protect neurons from the degenerative processes triggered by oxidative stress and apoptotic signaling pathways. nih.gov

Modulation of Central Cholinergic System

While direct studies on the compound this compound's effect on the central cholinergic system are not extensively documented, research on extracts from its source, the Armillaria mellea mushroom, indicates a potential for interaction with this critical neurotransmitter system. The central cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132) (ACh), is integral to cognitive functions such as learning and memory. nih.gov

In preclinical models of Alzheimer's disease, administration of polysaccharides derived from Armillaria mellea (AMPSc) has been shown to improve the functions of the central cholinergic system. nih.gov Specifically, these polysaccharides led to increased concentrations of acetylcholine (ACh) and choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for ACh synthesis. nih.gov Concurrently, a reduction in the levels of acetylcholine esterase (AChE), the enzyme that breaks down ACh, was observed in both the serum and hypothalamus of the animal models. nih.gov These findings suggest that constituents of A. mellea can modulate cholinergic pathways, which are often compromised in neurodegenerative conditions. nih.govnih.gov

Furthermore, other compounds isolated from A. mellea mycelium, such as an adenosine (B11128) derivative, have demonstrated effects on cholinergic responses. This derivative was found to abolish neurogenic twitch responses that are dependent on acetylcholine, indicating an influence on cholinergic signaling. researchgate.net The traditional use of A. mellea in treating neurological conditions like headaches, insomnia, and neurasthenia may be partly related to the modulation of various neurotransmitter systems, including the cholinergic system. researchgate.netnih.gov

Antimicrobial Properties (Antibacterial and Antifungal)

This compound belongs to a class of compounds known as sesquiterpene aryl esters, which are recognized as major bioactive constituents of the Armillaria mellea mushroom. ibe.edu.pl This class of compounds has been a focus of research due to its significant antimicrobial activities. ibe.edu.pl Studies have demonstrated that various sesquiterpenoids isolated from A. mellea exhibit notable antibiotic and antifungal properties. ibe.edu.plmushroomnutrition.com The antimicrobial strength of these compounds is often linked to their specific chemical structures. ibe.edu.pl Extracts from the fruiting bodies of A. mellea have shown a broad spectrum of activity against a range of pathogenic microorganisms. researchgate.net

Research has consistently shown that sesquiterpene aryl esters isolated from Armillaria mellea, a group that includes this compound, possess potent activity against Gram-positive bacteria. mushroomnutrition.com Laboratory studies using various extracts of A. mellea have confirmed this antibacterial effect.

For instance, methanolic and aqueous extracts have demonstrated inhibitory activity against Staphylococcus aureus and Bacillus cereus. researchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate the potency of these extracts. In one study, the MIC of an ethanolic extract against S. aureus was found to be between 62.50 and 250 mg/ml. researchgate.net Similarly, another study reported that a methanol (B129727) extract of A. mellea produced a 10±1 mm inhibition zone against Staphylococcus aureus and Bacillus subtilis.

Bacterial StrainExtract TypeObserved EffectMIC/MBC (mg/mL)Inhibition Zone (mm)
Staphylococcus aureusEthanolicInhibition62.50 - 250-
Staphylococcus aureusAqueousInhibition125-
Staphylococcus aureusMethanolInhibition-10±1
Bacillus cereusAqueousInhibition62.50-
Bacillus subtilisMethanolInhibition-10±1

The antifungal properties of Armillaria mellea extracts and their constituent sesquiterpenoids are also well-documented. ibe.edu.plmushroomnutrition.com These compounds have shown efficacy against pathogenic fungi and yeasts, highlighting their potential as broad-spectrum antimicrobial agents.

In vitro studies have specifically demonstrated the activity of A. mellea extracts against clinically relevant yeasts such as Candida albicans and Candida glabrata. researchgate.net Aqueous extracts of the mushroom were found to be particularly effective against these strains. researchgate.net The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) have been determined for various extracts, quantifying their antifungal potency.

Fungal/Yeast StrainExtract TypeObserved EffectMIC/MFC (mg/mL)
Candida albicansAqueousInhibition62.50
Candida glabrataAqueousInhibition62.50

Immunomodulatory Effects

Compounds from Armillaria mellea, including polysaccharides and sesquiterpenoids, have been shown to possess significant immunomodulatory effects. These activities involve the regulation of various immune cells and signaling pathways. Acidic polysaccharides from A. mellea (AMPA), for example, have been found to enhance the secretion of key immune factors, including Interleukin-2 (IL-2), Interleukin-6 (IL-6), Immunoglobulin M (IgM), Immunoglobulin A (IgA), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.gov This stimulation of immune response is linked to the activation of the TLR4/MyD88/NF-κB signaling pathway. nih.gov

A closely related sesquiterpenoid, armillaridin, has been studied for its direct effects on human macrophages, a major component of the innate immune system. Research indicates that armillaridin can inhibit the differentiation and activation of these cells. This is evidenced by the suppression of surface antigens such as CD14, CD16, CD36, and HLA-DR. Furthermore, armillaridin was found to inhibit the phagocytic function of macrophages, a critical process in clearing pathogens and cellular debris. These findings suggest that such compounds may act as biological response modifiers with potential applications in managing inflammatory diseases.

Antihyperglycemic Activities in In Vitro Models

Extracts from Armillaria mellea have demonstrated promising antihyperglycemic potential in various in vitro models. This activity is largely attributed to the inhibition of key carbohydrate-digesting enzymes, which is a therapeutic strategy for managing blood glucose levels, particularly post-meal hyperglycemia. nih.govmdpi.com Polysaccharide fractions derived from A. mellea have been shown to lower blood glucose and modulate lipid metabolism in animal models of type 2 diabetes. mdpi.com

A primary mechanism for the antihyperglycemic effect of Armillaria mellea constituents is the inhibition of α-glucosidase. nih.gov This intestinal enzyme is responsible for breaking down complex carbohydrates into absorbable simple sugars like glucose. youtube.com By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a more gradual increase in postprandial blood glucose levels. plos.org

Studies have shown that both ethanolic and polysaccharide extracts of A. mellea are effective inhibitors of α-glucosidase. An ethanolic extract demonstrated an EC50 value of 8.54 ± 0.06 μg/mL. nih.gov Notably, a crude polysaccharide fraction from wild A. mellea was found to have an EC50 of 0.73 mg/mL, which was more potent than the standard antidiabetic drug acarbose (B1664774) (EC50 1.37 mg/mL) in the same study. mdpi.com This potent inhibitory activity highlights the potential of A. mellea-derived compounds as natural agents for glycemic control. nih.govmdpi.com

Compound/ExtractTarget EnzymeInhibitory Activity (EC50)Reference Compound (Acarbose) EC50
A. mellea Ethanolic Extractα-Glucosidase8.54 ± 0.06 μg/mL-
A. mellea Polysaccharide Fractionα-Glucosidase0.73 mg/mL1.37 mg/mL

Enzymatic Activities Associated with Armillaria Metabolites

The fungus Armillaria, a source of diverse secondary metabolites including the sesquiterpene aryl ester this compound, is also recognized for its production of various extracellular enzymes. These enzymes are not metabolites themselves but are crucial protein catalysts that play a significant role in the fungus's life cycle, particularly in its interactions with its environment and its ability to act as a plant pathogen. researchgate.netibe.edu.pl The enzymatic portfolio of Armillaria includes potent fibrinolytic and ligninolytic enzymes, which enable it to break down complex biological polymers. nih.govnih.gov

Fibrinolytic Enzyme Activity

Research has identified and characterized potent fibrinolytic enzymes from the mycelia of Armillaria mellea. These enzymes have the ability to degrade fibrin, a key protein involved in blood clot formation, suggesting their potential as therapeutic agents for thrombosis. nih.gov

One such enzyme, designated A. mellea metalloprotease (AMMP), was purified and characterized from cultured mycelia. nih.gov Studies revealed it to be a chymotrypsin-like metalloprotease that effectively hydrolyzes fibrinogen, showing a preference for digesting the Aα-chain over the Bβ- and γ-chains. nih.gov The purification of this enzyme resulted in a 627-fold increase in purity with a final yield of 6.05%. nih.gov Its activity is influenced by various ions; it is enhanced by Ca²⁺ and Mg²⁺ but inhibited by Cu²⁺, Co²⁺, and the chelating agent EDTA. nih.gov

Another study isolated a similar fibrinolytic enzyme from Armillariella mellea. This enzyme was identified as a neutral protease with optimal activity at pH 7.0. It is also presumed to be a metalloprotease, as its activity was inhibited by EDTA. koreascience.kr

Table 1: Characteristics of Fibrinolytic Enzymes from Armillaria spp.

CharacteristicA. mellea metalloprotease (AMMP) nih.govEnzyme from Armillariella mellea koreascience.kr
Enzyme Type Chymotrypsin-like metalloproteaseNeutral metalloprotease
Molecular Mass 21 kDa~19.8 kDa
Optimal pH 6.07.0
Optimal Temperature 33°C55°C
Inhibitors Cu²⁺, Co²⁺, EDTAEDTA, Hg²⁺
Enhancers Ca²⁺, Mg²⁺Not specified

Ligninolytic Enzyme Complex Production

Armillaria species, as white-rot fungi, are proficient in degrading lignin (B12514952), the complex polymer that provides rigidity to plant cell walls. ibe.edu.pl This capability is due to the secretion of a ligninolytic enzyme complex. nih.govnih.gov The analysis of the A. mellea proteome has confirmed a rich reserve of enzymes capable of degrading carbohydrates, including laccases and lignin peroxidases. nih.gov

Studies on various European Armillaria species have demonstrated their ability to produce key ligninolytic enzymes such as laccase and manganese-dependent peroxidase. nih.gov However, in a study of ten strains from five different European species, lignin peroxidase activity was not detected, and the production of manganese-dependent peroxidase was generally low. nih.gov This suggests that the composition and activity of the ligninolytic complex can vary between different Armillaria species and strains. nih.gov

The production of these enzymes is fundamental to the fungus's role as a phytopathogen, allowing it to penetrate and decompose woody tissues. ibe.edu.pl Further research into the peroxidase activity of species like Armillaria borealis shows that enzymatic activity can increase in response to stress, indicating a role in the fungus's defense and adaptation mechanisms. semanticscholar.orgresearchgate.net

Table 2: Ligninolytic Enzymes Produced by Armillaria Species

EnzymeDetected in Armillaria spp.FunctionReference
Laccase YesOxidation of phenolic compounds nih.gov
Manganese-dependent Peroxidase (MnP) YesOxidation of Mn²⁺ to Mn³⁺, which then oxidizes phenolic and non-phenolic compounds nih.gov
Lignin Peroxidase (LiP) Identified in proteome, but activity not detected in some studiesOxidation of non-phenolic lignin structures nih.govnih.gov

Ecological and Biological Interactions Involving Armillarin and Armillaria Chemical Ecology

Armillaria as Plant Pathogens: Mechanisms of Virulence and Host Colonization

Armillaria species are well-known as causal agents of Armillaria root disease, affecting a wide range of woody and herbaceous plants. usda.govnih.govucanr.eduusda.govwikipedia.orgucanr.eduplantwiseplusknowledgebank.orgwikipedia.org The pathogenic mechanisms involve the invasion and colonization of host tissues, leading to decay and ultimately, in many cases, host mortality. usda.govucanr.eduusda.govwikipedia.orgwikipedia.org

Mycelial Fan Formation and Host Tissue Necrosis

Upon successful infection, Armillaria forms characteristic white to cream-colored mycelial fans between the bark and the wood of infected hosts. usda.govucanr.eduucanr.eduplantwiseplusknowledgebank.orgapsnet.org These fan-shaped mats of fungal tissue are a diagnostic sign of Armillaria root disease and are associated with the colonization and necrosis of host cambium and underlying wood. usda.govucanr.eduucanr.eduplantwiseplusknowledgebank.orgapsnet.org The growth of mycelial fans can girdle the stem, disrupting nutrient and water transport and contributing to tree decline and death. ucanr.eduusda.govwikipedia.orgwikipedia.org Similar to rhizomorphs, the search results describe the formation and significance of mycelial fans in Armillaria pathogenesis, but a specific role for Armillarin in the formation or necrotic activity of these structures is not explicitly detailed in the provided snippets.

Host-Pathogen Molecular Interactions and Chemical Signals

The interaction between Armillaria and its host plants involves complex molecular interactions and chemical signaling. Host defense responses are triggered upon infection, and the fungus employs various strategies to overcome these defenses and colonize tissues. usda.govusda.gov Armillaria produces a variety of enzymes that degrade plant cell wall components, facilitating tissue invasion. Secondary metabolites, such as sesquiterpenoids like this compound and other melleolides, are also produced by Armillaria species. ibe.edu.plresearchgate.netresearchgate.netnih.govasm.org These compounds have been reported to exhibit various biological activities, including phytotoxic effects. researchgate.netasm.orgasm.org Studies have indicated that sesquiterpene aryl esters, including this compound, might play roles in Armillaria root disease, suggesting their potential involvement as allelopathic substances or plant growth regulators that influence host-pathogen interactions. researchgate.netnii.ac.jptandfonline.com

Detailed research findings on the phytotoxicity of melleolides from Armillaria mellea have been reported. asm.orgasm.org These compounds, which include this compound, feature a sesquiterpene moiety esterified to an orsellinic acid derivative. asm.orgresearchgate.net Their phytotoxic activities have been established, suggesting they could contribute to the symptoms observed in infected plants. asm.org

Interspecific Chemical Communications and Allelopathy

Armillaria species engage in chemical interactions with other organisms in their environment, including other fungi and plants. Allelopathy, where one organism produces chemicals that influence the growth or survival of another, is a potential aspect of Armillaria chemical ecology. researchgate.nettandfonline.comnih.gov The production of bioactive secondary metabolites, such as sesquiterpenoid aryl esters, by Armillaria suggests a role in mediating these interspecific interactions. ibe.edu.plresearchgate.netresearchgate.netnih.govasm.org As mentioned earlier, sesquiterpene aryl esters from Armillaria, including armillariols and other related compounds, have been described as allelopathic and potentially involved in Armillaria root disease. researchgate.netnii.ac.jptandfonline.com This indicates that this compound, as a member of this class of compounds, could contribute to the chemical communication and allelopathic effects exerted by Armillaria.

Symbiotic Relationships and Mycoheterotrophy

Beyond their pathogenic lifestyle, Armillaria species also form symbiotic relationships. ibe.edu.plnih.govucanr.eduresearchgate.netfrontiersin.orgmdpi.comnih.govnih.gov A notable example is their association with certain orchids, where Armillaria acts as the fungal partner in a mycoheterotrophic relationship. ibe.edu.plnih.govfrontiersin.orgnih.govusda.gov

Interactions with Orchid Genera (e.g., Gastrodia, Galeola)

Armillaria species are known to form symbiotic relationships with achlorophyllous (lacking chlorophyll) orchids, such as those in the genera Gastrodia and Galeola. ibe.edu.plusda.govnih.govucanr.eduresearchgate.netfrontiersin.orgnih.govnih.govusda.govplantaedb.com In this unique form of mycoheterotrophy, the orchid obtains nutrients, particularly carbon, from the fungus. ibe.edu.plfrontiersin.org Gastrodia elata, a well-known medicinal orchid, is entirely dependent on symbiotic Armillaria strains for its growth and development. researchgate.netfrontiersin.orgnih.govplantaedb.comacademicjournals.orgresearchgate.net The fungus colonizes the orchid's tubers, forming structures from which the orchid can absorb nutrients. frontiersin.orgplantaedb.com While the symbiotic relationship between Armillaria and these orchids is well-documented, the specific role of this compound within this interaction is not extensively detailed in the provided search results. However, given that Armillaria mellea is a symbiotic fungus of Gastrodia elata and produces this compound, further research may elucidate if and how this compound influences the dynamics of this mycoheterotrophic symbiosis. researchgate.netnih.govplantaedb.com

Role of Secondary Metabolites in Fungal Competition and Defense

Armillaria species produce a variety of secondary metabolites, including the melleolides, which are sesquiterpene aryl esters asm.orgtandfonline.comresearchgate.net. These compounds are understood to play significant roles in the ecological interactions of Armillaria, particularly in competition with other microbes and in defense against host plants tandfonline.comresearchgate.net.

Secondary metabolites, also referred to as natural products, are small molecules produced by fungi that are not essential for normal growth and development but contribute to survival functions in nature tandfonline.comresearchgate.netnih.gov. The genomes of Armillaria species contain genes involved in the biosynthesis of these metabolites, highlighting their importance in the fungal lifestyle tandfonline.com.

Studies have demonstrated the inhibitory effects of sesquiterpene aryl esters, the primary group of secondary metabolites produced by Armillaria, against other wood-degrading Basidiomycetes tandfonline.com. This suggests a role for these compounds in interspecies competition within the fungal community tandfonline.comresearchgate.net. The production of biologically active metabolites is a common mechanism of fungal antagonism and defense, impacting potential competitors and predators researchgate.net.

Research into the metabolome of Armillaria mycelial exudates during co-culture with antagonistic fungi has provided insights into the metabolic changes associated with these interactions researchgate.nettandfonline.com. While this compound itself is a known secondary metabolite of Armillaria mellea, the broader class of melleolides, to which it belongs structurally (as a sesquiterpene aryl ester), has been directly implicated in antifungal activities asm.orgresearchgate.netscispace.comresearchgate.net. The melleolides are the only natural source of these protoilludene alcohols esterified with orsellinic acid or its derivatives researchgate.net. These compounds are known to exhibit antimicrobial effects researchgate.net.

The production of secondary metabolites in Armillaria is associated with pathogenicity and competition with other microbes tandfonline.com. For instance, the highly forest-pathogenic basidiomycete Armillaria ostoyae is stimulated to produce toxic secondary metabolites in the presence of host plant cells or antagonistic fungi, which can inhibit the growth of antagonists or kill plant cells researchgate.net. This indicates a defensive role for these metabolites in the fungus's interactions with its environment researchgate.net.

The presence and spectrum of melleolides can vary among different Armillaria species sisef.org. For example, a study investigating six root-pathogenic Armillaria species found that the maximum spectrum of melleolides was present in isolates of A. borealis, A. gallica, A. sinapina, and A. ostoyae sisef.org. Two compounds, melleolide D and melledonal C, were synthesized by all investigated strains regardless of geographic location or host plant sisef.org.

While specific detailed research findings solely focused on the role of this compound in fungal competition and defense are limited in the provided context, it is established as a member of the melleolide family, which collectively contributes to these ecological functions of Armillaria asm.orgresearchgate.netscispace.comresearchgate.net. The biosynthesis of melleolides has been a subject of recent research nih.govpensoft.net.

Future Directions and Research Gaps in Armillarin Studies

Advanced Methodologies for Comprehensive Metabolite Profiling

A complete understanding of the chemical diversity within Armillaria requires moving beyond traditional analytical techniques. The genus produces a vast array of secondary metabolites, and capturing this complexity is a significant challenge. nih.gov Future research will increasingly rely on advanced methodologies to create comprehensive metabolite profiles.

Recent studies have demonstrated the power of combining different analytical platforms. For instance, the use of liquid chromatography-mass spectrometry (LC-MS/MS) has enabled the identification of over 2,300 metabolites from the mycelial exudates of co-cultured Armillaria species. tandfonline.comnih.govresearchgate.net Other investigations have successfully employed a combination of thin-layer chromatography (TLC) for initial separation and high-resolution mass spectrometry (such as UHPLC-QTOF-HR-MS/MS) for the precise identification of various melleolides. sisef.orgsisef.org

The future lies in the systematic application of these untargeted metabolomics approaches across a wider range of Armillaria species and under diverse culture conditions. zenodo.org Co-culturing Armillaria with other microbes has already proven effective at inducing the production of previously undetected or "silent" metabolites. nih.govnih.gov Expanding these co-culture experiments, coupled with sophisticated metabolomic analysis, will be crucial for uncovering the full chemical repertoire of this fungal genus.

Table 1: Advanced Methodologies in Armillaria Metabolite Profiling

Methodology Application in Armillaria Research Key Findings/Potential Citations
LC-MS/MS Analysis of mycelial exudates; identification of differentially expressed metabolites in co-cultures. Identified thousands of metabolites, including organic acids and lipids, revealing metabolic pathway shifts during fungal antagonism. tandfonline.com, nih.gov, researchgate.net
UHPLC-QTOF-HR-MS/MS Identification and structural elucidation of melleolide derivatives from various Armillaria species. Enabled the identification of 15 different tricyclic sesquiterpene aryl esters in six Armillaria species. sisef.org, sisef.org
Co-culture Fermentation Induction of silent biosynthetic gene clusters and discovery of novel secondary metabolites. Led to the isolation of new bisabolene (B7822174) and carotane sesquiterpenes from Penicillium brasilianum when co-cultured with A. mellea. nih.gov, nih.gov

| MS-based Untargeted Metabolomics | Systematic exploration of meroterpenoid diversity and creation of compound libraries. | Facilitated the discovery of new dimeric bismelleolides and fatty acid-substituted congeners from Armillaria ostoyae. | zenodo.org |

Integration of Omics Data for Systems-Level Understanding of Biosynthesis and Function

To move from identifying compounds to understanding their production and purpose, a systems-level approach is necessary. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics. The sequencing of the Armillaria mellea genome has been a critical first step, revealing approximately 30 putative secondary metabolite gene clusters. nih.gov

Future work must focus on linking these biosynthetic gene clusters (BGCs) to the specific metabolites they produce. This can be achieved by integrating different omics datasets:

Genomics: Identifies the potential BGCs, including the core polyketide synthase (PKS) or terpene synthase genes. nih.gov

Transcriptomics: Reveals which BGCs are actively expressed under specific conditions (e.g., during host infection, symbiosis, or in co-culture with competing microbes). nih.govfrontiersin.org

Proteomics: Confirms the translation of these genes into functional enzymes and can reveal post-translational modifications. nih.gov

Metabolomics: Detects the final chemical products, linking the expressed genes to their corresponding metabolites. tandfonline.comzenodo.org

A study combining metabolomic and transcriptomic analysis of Polyporus umbellatus in symbiosis with A. mellea demonstrated how this integrated approach can reveal the regulatory effects of one fungus on the other's metabolic pathways. frontiersin.org Similarly, bioinformatic analysis of BGCs in co-culture experiments has successfully proposed biosynthetic pathways for newly discovered sesquiterpenoids. nih.gov This integrated strategy is essential for a holistic understanding of how Armillaria regulates its complex secondary metabolism in response to environmental cues.

Development of Targeted Biosynthetic Engineering Strategies

With a growing understanding of the genes responsible for Armillarin biosynthesis, the potential for targeted engineering to produce novel compounds or improve yields of known ones is significant. This compound and related melleolides are complex polyketides, and general strategies for engineering such pathways are well-established. researchgate.net

Key strategies applicable to this compound include:

Heterologous Expression: The genes from the Armillaria biosynthetic cluster can be transferred into a more genetically tractable host organism, such as Saccharomyces cerevisiae or Escherichia coli. nih.govnih.gov This allows for more rapid testing of gene function and pathway reconstruction. Researchers have already cloned biosynthetic genes from Armillaria gallica for this purpose. researchgate.net

Precursor Supply Engineering: The production of polyketides is often limited by the intracellular availability of precursor molecules like acetyl-CoA and malonyl-CoA. Engineering the host's primary metabolism to increase the pool of these precursors is a proven strategy to boost final product yield. nih.govresearchgate.net

Combinatorial Biosynthesis: As more PKS and tailoring enzyme genes from different Armillaria species are characterized, they can be mixed and matched in heterologous hosts. This "module-swapping" approach can generate "unnatural" natural products with potentially novel biological activities. nih.gov

| Enzyme Engineering | Modify the structure of key enzymes like PKS or tailoring enzymes. | Alters the final chemical structure to produce specific, desired analogues of this compound. | nih.gov, researchgate.net |

Elucidation of Novel Molecular Targets and Signaling Pathways

While this compound and its derivatives are known for their cytotoxic and antimicrobial properties, the precise molecular mechanisms behind these activities are not fully understood. Identifying their cellular targets and the signaling pathways they modulate is a critical research gap.

Recent studies have begun to shed light on these mechanisms:

An ethanol (B145695) extract of Armillaria ostoyae was found to inhibit gastric cancer cells by modulating key signaling pathways like JAK/STAT and PI3K/AKT . mdpi.com The study identified core protein targets including EGFR, SRC, IL6, and MTOR . mdpi.com

The related compound Armillarisin A , isolated from A. mellea, has been shown to exert anti-inflammatory and anti-cancer effects by modulating the NF-κB and MAPK signaling pathways. patsnap.com It inhibits the degradation of IκBα, preventing NF-κB from entering the nucleus, and also induces apoptosis by activating caspases. patsnap.com

Armillaridin , another related compound, was found to induce autophagic cell death in human hepatocellular carcinoma cells. researchgate.net

Future research should employ target identification strategies, such as affinity chromatography, proteomics, and genetic screening, to pinpoint the direct binding partners of this compound. This will provide a more precise understanding of its mechanism of action and could reveal novel therapeutic targets.

Table 3: Known and Potential Molecular Targets of Armillaria Metabolites

Compound/Extract Investigated Effect Molecular Pathway/Target Cell Type/Model Citation
A. ostoyae Extract Anti-gastric cancer JAK/STAT, PI3K/AKT (Targets: EGFR, SRC, IL6) MGC-803 gastric cancer cells mdpi.com
Armillarisin A Anti-inflammatory, Anti-cancer NF-κB, MAPK General cellular models patsnap.com
Armillaridin Induction of cell death Autophagy Human hepatocellular carcinoma cells researchgate.net

Exploration of Ecological Roles of this compound Beyond Pathogenicity

The role of Armillaria in forest ecosystems is far more complex than that of a simple pathogen. The secondary metabolites it produces, including this compound, are likely key mediators in a wide range of ecological interactions. While their function in pathogenicity is under investigation, exploring their roles beyond causing disease is a major frontier. sisef.orgsisef.org

Armillaria species exhibit diverse lifestyles, acting as saprophytes that decompose wood, pathogens, and even symbiotic partners. nih.govibe.edu.pl

Interspecific Competition: When different Armillaria species are grown together, the profile of their secreted secondary metabolites changes dramatically. tandfonline.com This suggests these compounds are used in chemical warfare and defense against competing fungi. nih.govresearchgate.net

Symbiosis: Several Armillaria species form a unique mycorrhizal relationship with non-photosynthetic orchids like Galeola and Gastrodia. nih.govnih.gov In this interaction, the fungus provides nutrients to the plant. The role of this compound and other metabolites in establishing and maintaining this symbiosis is unknown but represents a fascinating area for future study. frontiersin.org

Communication: Aryl esters produced by Armillaria may function as signaling molecules in interspecific communication, inhibiting the growth of both competing fungi and host plant cells. nih.gov

Ecosystem Modulation: As potent white-rot fungi, Armillaria species are crucial decomposers that help maintain carbon flux in forest ecosystems. asm.org Their secreted enzymes and secondary metabolites work in concert to break down lignocellulose, and understanding this synergy is key to understanding their ecological impact. nih.govsisef.org

Genomic comparisons between pathogenic and less-pathogenic Armillaria species have revealed high similarity, suggesting that small differences in gene content, possibly related to secondary metabolite production, could be responsible for their vastly different ecological behaviors. nih.gov Future research focusing on the specific chemical mediators in these varied ecological contexts will illuminate the true versatility of this compound and its chemical relatives.

Q & A

Q. What are the standard methodologies for isolating Armillarin from fungal sources, and how can purity be validated?

this compound isolation typically involves solvent extraction (e.g., ethanol or ethyl acetate) followed by chromatographic separation techniques such as silica gel column chromatography or preparative HPLC . Purity validation requires spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR) .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular mass and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) with UV or chemical staining for preliminary purity assessment .

Q. How can researchers design experiments to evaluate this compound’s bioactivity in preclinical models?

  • In vitro assays : Use cell lines (e.g., cancer or neuronal cells) to test cytotoxicity, antioxidant activity, or anti-inflammatory effects. For example, DPPH radical scavenging assays for antioxidant properties .
  • In vivo models : Administer this compound to aging or stress-induced rodent models (e.g., D-galactose-induced aging mice) and assess behavioral or biochemical markers (e.g., memory tests, inflammatory cytokines) .
  • Dosage optimization : Conduct dose-response studies with controls for solvent effects .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure?

  • NMR spectroscopy : Assign sesquiterpene aryl ester functional groups via 1H^{1}\text{H}-1H^{1}\text{H} COSY and HMBC correlations .
  • Infrared (IR) spectroscopy : Identify ester carbonyl (C=O) and aromatic ring vibrations .
  • Reverse-phase HPLC : Quantify this compound in complex mixtures using UV detection at 254 nm .

Advanced Research Questions

Q. How can transcriptomic and metabolomic approaches elucidate this compound’s biosynthesis in Armillaria mellea?

  • Transcriptomics : Sequence RNA from fungal mycelia under stress (e.g., methyl jasmonate treatment) to identify upregulated terpene synthase genes .
  • Metabolomics : Use LC-HRMS to profile intermediates in sesquiterpene pathways. Key metabolites like farnesyl pyrophosphate (FPP) and (+)-armillarin can be tracked .
  • Multi-omics integration : Map differentially expressed genes (DEGs) to KEGG pathways (e.g., diterpenoid biosynthesis) and correlate with metabolite abundance shifts .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Standardization : Ensure consistent fungal strain sourcing, extraction protocols, and bioassay conditions (e.g., cell passage number, solvent controls) .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., synergistic effects of co-extracted melleolides) .
  • Collaborative validation : Replicate key experiments in independent labs and share raw data via repositories .

Q. How can isotopic labeling studies trace this compound’s biosynthetic precursors?

  • 13C^{13}\text{C}-labeling : Feed 13C^{13}\text{C}-glucose to A. mellea cultures and track incorporation into sesquiterpene backbones via NMR .
  • Stable isotope probing (SIP) : Combine with HRMS to identify intermediates in the mevalonate pathway .

Q. What are the best practices for documenting this compound research to ensure reproducibility?

  • Detailed protocols : Include extraction solvents, chromatographic gradients, and instrument parameters (e.g., NMR pulse sequences) .
  • Data repositories : Upload raw spectra, chromatograms, and bioassay data to platforms like Zenodo or Figshare .
  • Negative controls : Report solvent-only controls in bioassays and purity thresholds for isolated compounds .

Methodological Considerations

Q. How to optimize fermentation conditions for this compound yield enhancement?

  • Parameter screening : Test carbon/nitrogen sources (e.g., glucose vs. glycerol), pH, and aeration rates in submerged cultures .
  • Elicitor addition : Use methyl jasmonate (MeJA) or fungal cell wall extracts to upregulate terpene biosynthesis .
  • Response Surface Methodology (RSM) : Design experiments to model interactions between variables (e.g., temperature, agitation) .

Q. What statistical frameworks are appropriate for analyzing multi-omics datasets in this compound research?

  • Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) : Identify metabolites/gene clusters correlated with this compound production .
  • Hierarchical clustering : Group samples based on terpene profiles or transcriptomic signatures .
  • Pathway enrichment analysis : Tools like KEGG Mapper or MetaboAnalyst link omics data to biosynthetic pathways .

Data and Ethics Compliance

Q. How to address ethical and reproducibility challenges in this compound research?

  • FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via metadata tagging .
  • Ethical sourcing : Document fungal collection permits and compliance with Nagoya Protocol guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Armillarin
Reactant of Route 2
Armillarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.